N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the oxadiazole intermediate.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine, followed by coupling with the oxadiazole intermediate.
Final Coupling: The final step involves the coupling of the oxadiazole-sulfonamide intermediate with an acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow
Properties
Molecular Formula |
C19H19ClN4O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-13-3-9-16(10-4-13)29(26,27)24(2)12-17(25)21-11-18-22-19(23-28-18)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChI Key |
SKHWODOACHFSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.